molecular formula C13H11F3O3 B14808495 2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene

2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene

Cat. No.: B14808495
M. Wt: 272.22 g/mol
InChI Key: DQNSUAFUDPYXKE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C13H11F3O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and one trifluoromethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene typically involves the introduction of methoxy and trifluoromethoxy groups onto a naphthalene core. One common method involves the reaction of 2,6-dimethoxynaphthalene with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.

Comparison with Similar Compounds

    2,6-Dimethoxynaphthalene: Lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.

    3-Trifluoromethoxy-naphthalene: Lacks the methoxy groups, resulting in different chemical behavior and applications.

    2,6-Dimethoxy-1-naphthaldehyde:

Uniqueness: 2,6-Dimethoxy-3-(trifluoromethoxy)naphthalene is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11F3O3

Molecular Weight

272.22 g/mol

IUPAC Name

2,6-dimethoxy-3-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C13H11F3O3/c1-17-10-4-3-8-6-11(18-2)12(7-9(8)5-10)19-13(14,15)16/h3-7H,1-2H3

InChI Key

DQNSUAFUDPYXKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)OC)OC(F)(F)F

Origin of Product

United States

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